Ficaprenol 11
Overview
Description
Ficaprenol-11 is a significant polyprenol compound isolated from the leaf tissue of Ficus elastica, commonly known as the decorative rubber plant. It is the major component in a mixture of polyprenols found in the plant, which also includes ficaprenol-10 and -12, among others. Polyprenols like ficaprenol-11 play a crucial role in the biosynthesis of bacterial cell walls and are involved in the biosynthesis of the O-polysaccharide portion of lipopolysaccharides in bacteria .
Synthesis Analysis
The synthesis of ficaprenol-11 involves the formation from all-trans-geranylgeranyl pyrophosphate. The compound is characterized by having three trans internal isoprene residues and a cis hydroxyl-terminal isoprene residue. The exact position of these trans isoprene residues was not fully determined, but it is suggested that they are adjacent to the omega-terminal isoprene residue .
Molecular Structure Analysis
The molecular structure of ficaprenol-11 has been elucidated using 13C nuclear magnetic resonance (NMR). This analysis has determined the location of the internal trans and cis isoprene units. The alignment of these units is estimated to be in the order of the omega-terminal unit, followed by three trans units, then six cis units, and finally the alpha-terminal cis alcohol unit .
Chemical Reactions Analysis
Ficaprenol-11 is involved in the biosynthesis of bacterial O-antigenic polysaccharides. A study demonstrated that a chemically synthesized galactosyl ficaprenol diphosphate, which is derived from ficaprenol-11, can be used as a substrate for the in vitro synthesis of the Salmonella O-polysaccharide. This process involves the transfer of sugars onto the ficaprenol backbone, indicating the compound's role as an intermediate in the biosynthetic pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of ficaprenol-11 are inferred from its role in biological systems and its structural characterization. As a polyprenol, it is likely to be a lipophilic molecule with a significant hydrophobic tail and a polar hydroxyl group, which allows it to interact with other biological molecules and participate in the biosynthesis of complex polysaccharides. The exact physical properties such as melting point, boiling point, and solubility would require further empirical data which is not provided in the abstracts .
Scientific Research Applications
Characterization and Composition
Ficaprenol-11, a significant component in the mixture of polyprenols isolated from Ficus elastica (decorative rubber plant), has been characterized through various spectroscopy and chromatography techniques. This characterization highlights its unique structural features, including three trans internal isoprene residues and a cis OH-terminal isoprene residue. The studies suggest that ficaprenol-11 and similar compounds may be identical to castaprenol-11 and others, emphasizing their relevance in the plant's biochemistry (Stone et al., 1967). Further structural characterization by Tanaka and Takagi (1979) determined the location of internal trans and cis isoprene units in ficaprenol-11, enhancing understanding of its molecular structure (Tanaka & Takagi, 1979).
Analytical Techniques
The development of high-performance liquid-chromatographic methods has enabled the resolution of ficaprenol and dolichol derivatives. This technique is critical for determining ficaprenol composition and can be applied to various polyprenol mixtures as both an analytical and preparative tool, illustrating the versatility of ficaprenol-11 in scientific research (Keenan, Rice, & Quock, 1977).
Biosynthesis and Distribution
Kurisaki et al. (1997) explored the distribution of polyprenols and dolichols, including ficaprenol-11, in soybean plants. Their study revealed that different plant tissues contain varying quantities of these compounds, with ficaprenols being predominant in leaves. This research contributes to the understanding of the biosynthesis and localization of ficaprenol-11 within plant systems (Kurisaki, Sagami, & Ogura, 1997).
properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJNHBRVLCYFX-RTRZQXHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ficaprenol 11 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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